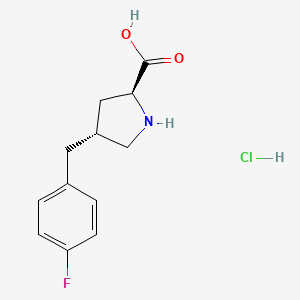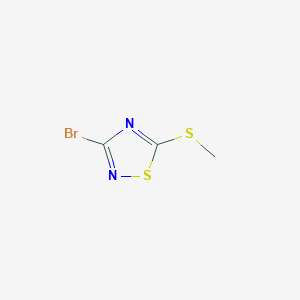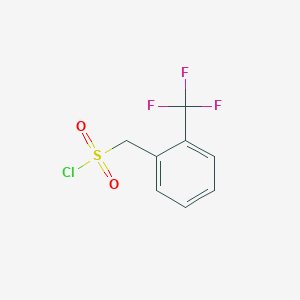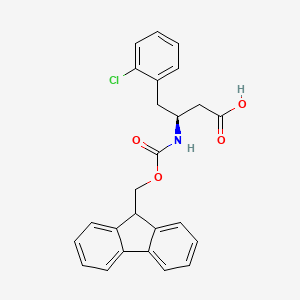
(2S,4R)-4-(4-氟苄基)吡咯烷-2-羧酸盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, also known as 4-FBP, is a small synthetic molecule which has been used in scientific research for various applications. It is a derivative of the pyrrolidine-2-carboxylic acid, and is commonly used as a scaffold for other molecules, due to its structural stability and low toxicity. 4-FBP is known to induce a variety of biological responses, and as such, it has become an important tool in the field of drug discovery and development.
科学研究应用
抗炎和镇痛特性
该化合物在镇痛和抗炎剂的合成中显示出显着的潜力。对吡咯烷羧酸衍生物的研究,包括与 (2S,4R)-4-(4-氟苄基)吡咯烷-2-羧酸盐酸盐相似的结构,表明这些化合物在各种模型中对减轻炎症和疼痛非常有效。例如,研究已经证明了此类化合物的合成和评估,表明在急性和慢性动物模型中,其效力与传统抗炎和镇痛剂(如吲哚美辛)相当或更高 (Muchowski 等人,1985)。
PET 成像剂的合成
另一个重要的应用涉及合成正电子发射断层扫描 (PET) 成像剂,该成像剂针对体内的特定受体或酶。例如,对用于成像前列腺癌中前列腺特异性膜抗原 (PSMA) 的化合物的合成研究已经使用了类似的化学结构。这些化合物在成像表达 PSMA 的组织方面显示出很高的特异性和有效性,这对于前列腺癌的诊断和治疗至关重要 (Chen 等人,2011)。
神经保护作用
研究还探讨了吡咯烷衍生物的神经保护作用。对各种神经保护剂的研究表明,与 (2S,4R)-4-(4-氟苄基)吡咯烷-2-羧酸盐酸盐结构相关的化合物可以显着改善由全球性缺血引起的海马神经元死亡和运动亢进,表明神经元损伤和某些行为症状之间存在共同机制 (Katsuta 等人,2003)。
酶抑制研究
酶抑制研究是类似化合物已被应用的另一个领域。例如,衍生物已用于研究 5-氧脯氨酸酶的抑制,5-氧脯氨酸酶是谷胱甘肽代谢途径中的一种酶,谷胱甘肽是体内一种重要的抗氧化剂。此类研究对于理解代谢疾病和开发治疗策略具有重要意义 (van der Werf 等人,1973)。
作用机制
Target of Action
It is known that similar compounds often interact with various enzymes and receptors in the body .
Mode of Action
It is known that similar compounds often work by binding to their target proteins and modulating their activity .
Biochemical Pathways
Similar compounds often influence a variety of biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds often have good bioavailability and are metabolized by the liver .
Result of Action
Similar compounds often have a range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets .
生化分析
Biochemical Properties
(2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate .
Cellular Effects
The effects of (2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate certain signaling pathways that lead to increased gene expression of metabolic enzymes, thereby enhancing cellular metabolism .
Molecular Mechanism
At the molecular level, (2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, altering its activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of (2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods. Its degradation products can have different effects on cells, which need to be considered in long-term studies .
Dosage Effects in Animal Models
In animal models, the effects of (2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride vary with dosage. At low doses, it has been observed to enhance metabolic activity without causing significant adverse effects. At higher doses, it can lead to toxicity and adverse effects, such as oxidative stress and cellular damage. These threshold effects are critical for determining safe and effective dosage levels .
Metabolic Pathways
(2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can enhance the activity of enzymes involved in glycolysis and the citric acid cycle, leading to increased energy production and metabolic efficiency .
Transport and Distribution
The transport and distribution of (2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. Understanding these mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects .
Subcellular Localization
The subcellular localization of (2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is determined by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its activity. For example, it may localize to the mitochondria, where it influences energy production and metabolic processes .
属性
IUPAC Name |
(2S,4R)-4-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2.ClH/c13-10-3-1-8(2-4-10)5-9-6-11(12(15)16)14-7-9;/h1-4,9,11,14H,5-7H2,(H,15,16);1H/t9-,11+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGXELIZYUDTKZ-XQKZEKTMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=C(C=C2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375999 |
Source


|
| Record name | (4R)-4-[(4-Fluorophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1049733-41-6 |
Source


|
| Record name | (4R)-4-[(4-Fluorophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














